molecular formula C13H13NO2 B2616200 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411307-81-6

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2616200
CAS No.: 2411307-81-6
M. Wt: 215.252
InChI Key: DOBLUFBOHKJTQS-UHFFFAOYSA-N
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Description

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a synthetic organic compound featuring a quinoline core substituted with a methyl group and an epoxide-containing methoxy side chain. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and utility in chemical synthesis . This particular derivative is intended for research and development purposes only. Potential Research Applications & Value: Pharmaceutical Intermediate: The quinoline moiety is a well-known pharmacophore with documented antimalarial , antibacterial , and anti-tubercular activities . The presence of the reactive oxirane (epoxide) ring makes this molecule a valuable bifunctional intermediate for medicinal chemists. It can be used to create novel chemical entities (NCEs) or hybrid molecules by allowing further ring-opening reactions with various nucleophiles, facilitating structure-activity relationship (SAR) studies and lead optimization . Corrosion Inhibition Studies: Quinoline derivatives have been extensively investigated as effective corrosion inhibitors for metals like iron in acidic environments . Their ability to adsorb onto metal surfaces, facilitated by heteroatoms and π-electrons, makes them subjects of interest in material science for developing new protective agents. Organic Synthesis Building Block: The epoxide functional group is highly versatile in synthetic chemistry. Researchers can utilize this compound as a key precursor for synthesizing more complex molecules through acid- or base-catalyzed ring-opening reactions, or by employing it in polymer chemistry . Mechanism of Action (General Guidance): While a specific mechanism for this exact compound has not been established, the biological activity of quinoline derivatives often involves interaction with biological macromolecules. Antimalarial quinolines, for example, are known to interfere with hemozoin formation in the parasite's digestive vacuole . The epoxide group is an alkylating agent that can covalently bind to nucleophilic residues in enzyme active sites, which may contribute to a mechanism of action for derivatives made from this compound. All research should be conducted with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-13(16-8-11-7-15-11)6-10-4-2-3-5-12(10)14-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBLUFBOHKJTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used for epoxide ring opening.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the quinoline core.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Diols: From epoxide ring opening.

    Tetrahydroquinoline derivatives: From reduction of the quinoline core.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoline derivatives, including 2-methyl-3-(oxiran-2-ylmethoxy)quinoline, have demonstrated significant antimicrobial properties. Research indicates that quinoline compounds can exhibit activity against a range of bacterial and fungal strains. For instance, a study highlighted the synthesis of quinoline derivatives that showed promising antibacterial activity against resistant strains of bacteria .

Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. A notable case involved the evaluation of various synthesized quinolines for their antiproliferative effects on human cancer cell lines. Results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antiviral Activity
Recent investigations have focused on the antiviral properties of quinoline derivatives, particularly against viruses such as HIV and SARS-CoV-2. Substituted quinolines have been shown to inhibit viral replication, making them potential candidates for antiviral drug development .

Agrochemicals

Insecticidal Applications
Quinoline derivatives are being explored for their insecticidal properties, particularly against vectors of malaria and dengue. A study reported the synthesis of a new quinoline derivative that exhibited significant larvicidal and pupicidal effects against mosquito larvae, with lethal concentrations identified in the micromolar range . These findings suggest that 2-methyl-3-(oxiran-2-ylmethoxy)quinoline could be developed into an effective biocidal agent in agricultural settings.

Materials Science

Polymer Chemistry
The epoxide functional group present in 2-methyl-3-(oxiran-2-ylmethoxy)quinoline allows for its incorporation into polymer matrices. This characteristic can enhance the mechanical properties and thermal stability of polymers. Research has indicated that incorporating quinoline derivatives into polymer systems can lead to improved performance characteristics, making them suitable for advanced material applications .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluation of various quinoline derivativesSignificant antibacterial activity against resistant strains
Anticancer Properties Synthesis and testing on cancer cell linesSeveral compounds showed IC50 values between 1.9–7.52 μg/mL
Insecticidal Effects Development of larvicidal agentsNew derivative exhibited lethal toxicity against mosquito larvae

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Variations and Substituent Positioning

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) References
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline 2-Me, 3-(oxiran-2-ylmethoxy) Epoxide, methoxy linker ~243.3*
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline 2-(4-ClPh), 4-(3,4-diMeOPh), 6-MeO, 3-Me Chlorophenyl, dimethoxyphenyl 434.9
2-Chloro-3-(chloromethyl)-7-methoxyquinoline 2-Cl, 3-(ClCH₂), 7-MeO Chloromethyl, chloro 242.1
Chloroquine 4-(piperazin-1-ylmethyl) Piperazine, chlorophenyl 319.9
2-Methyl-3-(prop-2-yn-1-yloxy)quinoline 2-Me, 3-(propargyloxy) Propargyloxy 213.2

*Calculated based on molecular formula C₁₃H₁₃NO₂.

Key Observations :

  • Substituent Reactivity: The oxirane group in the target compound offers electrophilic reactivity, distinct from the propargyloxy group in 2-methyl-3-(prop-2-yn-1-yloxy)quinoline, which undergoes alkyne-specific reactions .
  • Positional Effects : Substitution at position 4 (e.g., chloroquine’s piperazine) is common for antimalarial activity, while position 3 substitutions (as in the target compound) are less explored but may influence steric interactions .
Table 2: Bioactivity Comparison
Compound Reported Bioactivity Mechanism/Application References
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline Hypothesized anticancer/antimicrobial Covalent binding via epoxide ring
Chloroquine Antimalarial, antiviral Lysosomotropism, immunomodulation
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-...quinoline Antimicrobial (synthetic focus) Multi-target inhibition
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Intermediate for drug synthesis Alkylating agent

Key Findings :

  • Epoxide vs. Piperazine : Chloroquine’s piperazine enhances solubility and lysosomal accumulation, whereas the oxirane in the target compound may enable irreversible target engagement, akin to covalent kinase inhibitors .
  • Antimicrobial Potential: The dimethoxyphenyl substituent in ’s compound suggests enhanced lipophilicity and membrane penetration compared to the target compound’s polar epoxide .

Insights :

  • Epoxidation Efficiency : The target compound’s synthesis requires precise control of epoxidation conditions to avoid ring-opening side reactions, unlike the straightforward propargylation in .
  • Scalability : One-pot strategies () offer advantages for bulk synthesis compared to multi-step epoxidation .

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